Lomerizine

概要

説明

ロメリジンは、主に偏頭痛の予防治療に使用されるジフェニルメチルピペラジン系カルシウムチャネルブロッカーです。 また、正常眼圧緑内障などの局所循環障害に関連する眼疾患の治療における可能性も調査されています .

化学反応の分析

ロメリジンは、以下を含むさまざまな化学反応を起こします。

酸化: ロメリジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。

還元: この化合物は、適切な還元剤を使用して還元できます。

置換: ロメリジンは、官能基が他の基に置換される置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究アプリケーション

ロメリジンには、幅広い科学研究アプリケーションがあります。

化学: カルシウムチャネルブロッカーを扱う研究におけるモデル化合物として使用されます。

生物学: ロメリジンは、細胞のカルシウムチャネルへの影響とその潜在的な神経保護特性について研究されています。

医学: この化合物は、偏頭痛の治療に使用されており、緑内障や視神経損傷の治療における可能性も調査されています。

科学的研究の応用

Migraine Prophylaxis

Lomerizine is widely recognized for its effectiveness in preventing migraines. Studies indicate that it significantly reduces the frequency and severity of migraine attacks.

Clinical Findings

- A study involving ten migraine patients demonstrated that this compound treatment led to a significant decrease in headache impact scores (HIT-6) and increased regional cerebral blood flow (rCBF) by approximately 20% in various brain regions, indicating a potential mechanism for its antimigraine effects .

- A retrospective study highlighted that about 30% of patients do not respond adequately to this compound, prompting further investigation into clinical factors influencing treatment efficacy .

Neuroinflammation and Neuroprotection

Recent investigations have identified this compound's potential in treating neuroinflammatory conditions and neurodegenerative diseases.

Research Insights

- This compound was shown to inhibit lipopolysaccharide (LPS)-mediated neuroinflammation in microglial cells and wild-type mice. It significantly reduced proinflammatory cytokines and NLRP3 expression, which are critical in neuroinflammatory responses .

- In Alzheimer's disease models, this compound pretreatment ameliorated tau hyperphosphorylation, potentially by inhibiting the activation of GSK3α/β and DYRK1A, key players in tau pathology .

Stroke Prevention

Emerging evidence suggests that this compound may have a role in stroke prevention due to its neuroprotective effects.

Case Studies

- A study indicated that this compound could enhance cerebral blood flow (CBF) in white matter, which is crucial for preventing ischemic events .

- Its ability to protect neuronal cells against retinal damage further supports its potential as a stroke preventive agent .

Vestibular Migraine Treatment

This compound has also been applied in treating vestibular migraines, which can occur without the typical headache symptoms.

Clinical Case

- A notable case involved a 35-year-old woman with undiagnosed vestibular migraine for ten years. After being prescribed this compound, her symptoms improved significantly, allowing her to return to work .

Doping Control Analysis

In the realm of sports medicine, this compound has been studied for its metabolites in doping control samples.

Research Findings

- Specific metabolites of this compound were detected in urine samples post-administration, highlighting the necessity for monitoring this compound in doping analyses .

Summary Table of Applications

作用機序

ロメリジンは、電位依存性カルシウムチャネルを遮断することにより、カルシウム拮抗薬として機能します。カルシウムイオンの結合を阻害することにより、細胞内貯蔵からのカルシウムの放出を防ぎます。この作用は、血管の収縮を抑制するのに役立ち、偏頭痛の治療に役立ちます。 さらに、ロメリジンは5HT 2A受容体を拮抗することが示されており、これは偏頭痛の抑制効果にさらに寄与しています .

類似化合物との比較

ロメリジンは、L型とT型の両方のチャネルを遮断するデュアルな特性を持つため、カルシウムチャネルブロッカーの中でユニークです。類似の化合物には、以下が含まれます。

フルナリジン: 偏頭痛の予防に使用される別のカルシウムチャネルブロッカーです。

シンナリジン: めまいと乗り物酔いの治療に使用されます。

ニモジピン: 主にクモ膜下出血の治療に使用されます。

これらの化合物と比較して、ロメリジンは中枢神経系に対する選択的な効果が高く、その潜在的な神経保護特性について研究されています .

生物活性

Lomerizine is a calcium channel blocker primarily used in the clinical management of migraines. Its ability to cross the blood-brain barrier makes it particularly effective for neurological applications. Recent studies have expanded the understanding of its biological activity beyond migraine prophylaxis, revealing significant neuroprotective and anti-inflammatory properties.

Neuroinflammation and Neuroprotection

Recent research highlights this compound's role in mitigating neuroinflammation and protecting neuronal health. A 2023 study demonstrated that this compound significantly reduced lipopolysaccharide (LPS)-induced proinflammatory cytokines and NLRP3 mRNA levels in BV2 microglial cells, indicating its potential to modulate inflammatory responses in the central nervous system (CNS) .

Key Findings:

- In vitro Effects : this compound pretreatment decreased proinflammatory cytokines and NLRP3 expression in microglial cells.

- In vivo Effects : In wild-type mice, this compound reduced LPS-induced microgliosis and astrogliosis, along with tau hyperphosphorylation, potentially through inhibition of GSK3α/β and DYRK1A pathways .

Cancer Research

This compound has been investigated for its effects on cancer cell lines, particularly colorectal cancer (CRC). A study found that this compound 2HCl inhibited cell growth, migration, and invasion through the PI3K/AKT/mTOR signaling pathway while promoting protective autophagy .

Table 1: Effects of this compound on CRC Cells

| Parameter | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Cell Growth (48h) | 100% | 60% | <0.01 |

| Migration Rate | 100% | 40% | <0.01 |

| Apoptosis Induction | 10% | 50% | <0.05 |

Vestibular Migraine Treatment

A notable case involved a 35-year-old woman diagnosed with vestibular migraine without headache after 10 years of undiagnosed symptoms. Treatment with this compound resulted in significant symptom improvement, allowing her to return to work .

Benign Paroxysmal Vertigo

Another case study reported successful management of benign paroxysmal vertigo using this compound, which reduced both the frequency and severity of vertigo attacks .

This compound's biological activity can be attributed to several mechanisms:

- Calcium Channel Blockade : Reduces excitatory neurotransmitter release, thereby lowering neuronal excitability.

- Anti-inflammatory Action : Inhibits pathways leading to neuroinflammation, particularly in response to LPS.

- Autophagy Induction : Promotes protective autophagy in cancer cells, enhancing apoptosis and reducing tumor proliferation .

特性

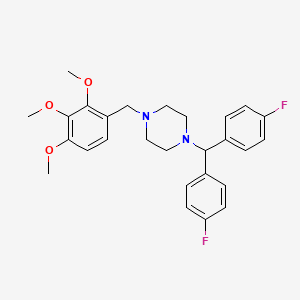

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSAYKKFZOSZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048387 | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101477-55-8 | |

| Record name | Lomerizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101477-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomerizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomerizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lomerizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMERIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。